N-Boc-3-dimethylamino-D-alanine
CAS No.: 110755-32-3
VCID: VC0010335
Molecular Formula: C10H20N2O4
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

Description | N-Boc-3-dimethylamino-D-alanine is a chemical compound primarily utilized as an intermediate in pharmaceutical and chemical research. It features a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group. The molecular formula of N-Boc-3-dimethylamino-D-alanine is C10H20N2O4, and its molecular weight is 232.28 g/mol . Synonyms for N-Boc-3-dimethylamino-D-alanine include N-ALPHA-BOC-(R)-2-AMINO-3-(DIMETHYLAMINO)PROPIONIC ACID and Boc-beta-N,N-Dimethylamino-D-Ala . This compound is also known under the CAS number 110755-32-3 . The IUPAC name is (2R)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . N-Boc-3-dimethylamino-D-alanine is a derivative of D-alanine, featuring a dimethylamino group at the 3-position and a Boc protecting group on the amino group . A similar compound is N-Boc-3-(Boc-amino)-D-alanine, which has two Boc protecting groups . Another related compound is Boc-D-alanine, also known as N-Boc-D-alanine, which has one Boc group . As a research assistant, it is essential to highlight research skills, knowledge of research methodologies, and the ability to work independently . A strong resume should showcase analytical prowess and teamwork . The hybrid resume format is ideal for Research Assistants, combining chronological and functional elements to showcase both experience and skills . |
---|---|
CAS No. | 110755-32-3 |
Product Name | N-Boc-3-dimethylamino-D-alanine |
Molecular Formula | C10H20N2O4 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | (2R)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
Standard InChIKey | VCDQZVYJKDSORW-SSDOTTSWSA-N |
SMILES | CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O |
PubChem Compound | 13850982 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume